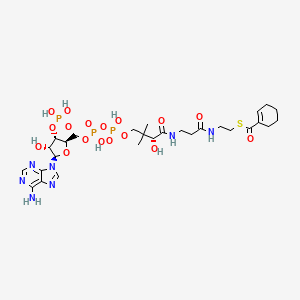

Cyclohex-1-ene-1-carbonyl-CoA

Description

Properties

Molecular Formula |

C28H44N7O17P3S |

|---|---|

Molecular Weight |

875.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexene-1-carbothioate |

InChI |

InChI=1S/C28H44N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h6,14-15,17,20-22,26,37-38H,3-5,7-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |

InChI Key |

YTTZSBMCHSFQSJ-TYHXJLICSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O |

Synonyms |

coenzyme A, cyclohex-1-enecarboxyl cyclohex-1-enecarboxyl-CoA cyclohex-1-enecarboxyl-coenzyme A |

Origin of Product |

United States |

Enzymatic Transformations Involving Cyclohex 1 Ene 1 Carbonyl Coa

Enzymes Catalyzing the Formation of Cyclohex-1-ene-1-carbonyl-CoA

The biosynthesis of this compound is accomplished through several distinct enzymatic pathways. These routes typically begin with the dearomatization of benzoyl-CoA or involve the dehydrogenation or ligation of cyclohexane-derived precursors.

Benzoyl-CoA Reductases and Dearomatization Mechanisms

A primary route to alicyclic compounds from aromatic precursors is through the action of benzoyl-CoA reductases (BCRs), which catalyze the challenging dearomatization of benzoyl-CoA. pnas.org This reduction is a critical step in the anaerobic degradation of many aromatic compounds, for which benzoyl-CoA is a central intermediate. pnas.orgnih.govresearchgate.net The product of this reaction is typically cyclohexa-1,5-diene-1-carbonyl-CoA, a direct precursor that can be further reduced to form this compound. pnas.orgnih.gov

Nature has evolved two distinct strategies for the formidable task of benzene (B151609) ring reduction, categorized by their dependence on adenosine (B11128) triphosphate (ATP).

ATP-Dependent Reductases (Class I): Found in facultatively anaerobic bacteria such as Thauera aromatica, these enzymes couple the difficult two-electron reduction of benzoyl-CoA to the hydrolysis of two ATP molecules. pnas.orgnih.govnih.gov This energy input is essential to overcome the high activation barrier of breaking the aromaticity of the benzene ring, a process often likened to a biological Birch reduction. pnas.orgnih.gov The enzyme, a highly oxygen-sensitive complex with an αβγδ-subunit architecture, utilizes a reduced ferredoxin as the electron donor. pnas.orgnih.govpnas.org ATP hydrolysis is believed to induce a conformational change that lowers the redox potential of one of the enzyme's iron-sulfur clusters, thereby activating the electrons for transfer to the aromatic ring. pnas.org

ATP-Independent Reductases (Class II): In contrast, obligately anaerobic bacteria, including the fermenting bacterium Syntrophus aciditrophicus and the iron-respiring Geobacter metallireducens, employ an ATP-independent strategy. pnas.orgnih.gov These complex enzymes, which contain a tungsten-pterin cofactor, catalyze the reversible dearomatization of benzoyl-CoA. pnas.orgebi.ac.uk Instead of ATP hydrolysis, these systems are thought to use mechanisms like flavin-based electron bifurcation to drive the energetically unfavorable reduction. ebi.ac.uk The reversibility of the reaction underscores the different thermodynamic management compared to the ATP-dependent counterparts. pnas.org

In both ATP-dependent and -independent pathways, the direct product of benzoyl-CoA reduction is cyclohexa-1,5-diene-1-carbonyl-CoA. pnas.orgresearchgate.netpnas.orgebi.ac.uk This conjugated diene is a crucial, common intermediate in anaerobic benzoate (B1203000) degradation pathways. nih.govasm.org To form this compound, the cyclohexa-1,5-diene-1-carbonyl-CoA must undergo a subsequent reduction. For instance, in the phototrophic bacterium Rhodopseudomonas palustris, the metabolic pathway involves the further reduction of the diene intermediate to yield this compound. asm.orgoup.com Similarly, in Syntrophus aciditrophicus, cyclohexa-1,5-diene-1-carbonyl-CoA serves as the substrate for a dehydrogenase that reduces it, eventually leading to the formation of cyclohexane (B81311) carboxylate, with this compound as a key intermediate in this reductive sequence. nih.govresearchgate.net

Cyclohexanecarboxyl-CoA Dehydrogenase Activity (SYN_02586)

In the fermenting bacterium Syntrophus aciditrophicus, this compound is formed via the oxidation of cyclohexanecarboxyl-CoA. This reaction is catalyzed by cyclohexanecarboxyl-CoA dehydrogenase. nih.govd-nb.info The gene encoding this enzyme was identified as SYN_02586. nih.govresearchgate.netresearchgate.net The enzyme, purified from S. aciditrophicus and also produced through heterologous expression in E. coli, is a homotetrameric protein with a subunit size of 40-45 kDa and contains Flavin Adenine (B156593) Dinucleotide (FAD) as a cofactor. nih.govresearchgate.netd-nb.info It exhibits high specificity for its substrate, cyclohexanecarboxyl-CoA, and does not act on substrates like butyryl-CoA or glutaryl-CoA. d-nb.info The reaction it catalyzes is a key step in the fermentation of benzoate and crotonate, where cyclohexanecarboxyl-CoA is an unusual fermentation product. nih.gov

Table 1: Properties of Cyclohexanecarboxyl-CoA Dehydrogenase (SYN_02586) from S. aciditrophicus

| Property | Value/Description | Reference |

|---|---|---|

| Gene Locus | SYN_02586 | nih.govresearchgate.net |

| Source Organism | Syntrophus aciditrophicus | nih.gov |

| Reaction | Cyclohexanecarboxyl-CoA + Acceptor → this compound + Reduced Acceptor | nih.govresearchgate.net |

| Quaternary Structure | Homotetramer | d-nb.info |

| Native Molecular Mass | ~150-155 kDa | nih.govd-nb.info |

| Subunit Mass | ~42-45 kDa | nih.govd-nb.info |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | nih.govd-nb.info |

| Substrate Specificity | Highly specific for Cyclohexanecarboxyl-CoA | d-nb.info |

| Inhibitors | Competitively inhibited by the product, this compound | nih.gov |

Cyclohex-1-ene-1-carboxylate-CoA Ligase Activity

An alternative pathway for the formation of this compound involves the direct activation of the free acid, cyclohex-1-ene-1-carboxylate. This reaction is catalyzed by a CoA ligase. In Rhodopseudomonas palustris, an enzyme with cyclohex-1-ene-1-carboxylate-CoA ligase activity was identified. asm.org The levels of this enzyme were found to be 3- to 10-fold higher in cells grown on benzoate compared to those grown on succinate, indicating its role in the benzoate degradation pathway. asm.org This enzyme facilitates the attachment of Coenzyme A to cyclohex-1-ene-1-carboxylate, a crucial activation step for its further metabolism. asm.orgasm.org Similarly, cell extracts of Syntrophus aciditrophicus have also demonstrated this enzymatic activity. sigmaaldrich.com

Enzymes Directly Acting on this compound

Once formed, this compound is a substrate for several enzymes that channel it into different metabolic fates, including further reduction, oxidation, or hydration.

This compound Dehydrogenase: In S. aciditrophicus, an FAD-containing acyl-CoA dehydrogenase, encoded by the gene SYN_02587, catalyzes the oxidation of this compound to cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govresearchgate.net This enzyme is also a tetramer of ~150 kDa and is distinct from the dehydrogenase that forms its substrate. nih.govd-nb.info This step is part of a reductive pathway operating in reverse during the fermentation of crotonate or benzoate. researchgate.net

This compound Hydratase: In both R. palustris and S. aciditrophicus, a hydratase acts on this compound. asm.orgsigmaaldrich.com This enzyme catalyzes the addition of water across the double bond, forming 2-hydroxycyclohexanecarboxyl-CoA, which is an intermediate in the subsequent ring-cleavage pathway. asm.orgsigmaaldrich.com

Cyclohexane-1-carbonyl-CoA Reductase (NADP+): An enzyme found in Streptomyces collinus (EC 1.3.1.120) catalyzes the NADPH-dependent reduction of this compound to cyclohexane-1-carbonyl-CoA. expasy.orgqmul.ac.uk This reaction is essentially the reverse of that catalyzed by the SYN_02586 dehydrogenase from S. aciditrophicus. It is part of a pathway that synthesizes cyclohexane-1-carbonyl-CoA from shikimate. expasy.orgqmul.ac.uk

Table 2: Summary of Enzymatic Reactions Involving this compound

| Enzyme | Source Organism | Reaction | Metabolic Context | Reference |

|---|---|---|---|---|

| This compound Dehydrogenase | Syntrophus aciditrophicus | This compound → Cyclohexa-1,5-diene-1-carbonyl-CoA | Benzoate/Crotonate Fermentation | nih.govresearchgate.net |

| This compound Hydratase | Rhodopseudomonas palustris, Syntrophus aciditrophicus | This compound + H₂O → 2-Hydroxycyclohexanecarboxyl-CoA | Benzoate Degradation | asm.orgsigmaaldrich.com |

| Cyclohexane-1-carbonyl-CoA Reductase (NADP+) | Streptomyces collinus | this compound + NADPH → Cyclohexane-1-carbonyl-CoA + NADP⁺ | Biosynthesis from Shikimate | expasy.orgqmul.ac.uk |

This compound Hydratase

This compound hydratase is an enzyme that catalyzes the addition of a water molecule to the double bond of this compound. This hydration reaction is a critical step in the metabolic pathway.

Reaction Mechanism and Catalytic Properties

Research has shown that certain enoyl-CoA hydratases exhibit activity towards this compound. For instance, a 29-kDa enoyl-CoA hydratase that primarily acts on crotonyl-CoA has been observed to also slowly hydrate (B1144303) this compound. nih.gov This indicates that while the enzyme's primary substrate may be a short-chain enoyl-CoA, it possesses a degree of promiscuity that allows it to accommodate the bulkier cyclic substrate. The reaction involves the stereospecific addition of water across the C2-C3 double bond of the cyclohexene (B86901) ring.

In contrast, cyclohexa-1,5-diene-1-carbonyl-CoA hydratases from Geobacter metallireducens and Syntrophus aciditrophicus show high specificity for their dienoyl-CoA substrate and exhibit no significant activity with this compound. researchgate.net This highlights the substrate specificity that distinguishes different hydratases within these metabolic pathways.

Kinetic Parameters and Substrate Specificity

The kinetic parameters of hydratases acting on cyclic enoyl-CoA substrates have been investigated. For cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, the K_m values for its specific substrate are 80 µM and 35 µM in G. metallireducens and S. aciditrophicus, respectively, with high V_max values of 350 and 550 µmol min⁻¹ mg⁻¹. researchgate.net While specific kinetic data for the hydration of this compound by the less specific enoyl-CoA hydratase are not extensively detailed, the observation of its slow activity suggests a higher K_m and/or lower k_cat for this substrate compared to crotonyl-CoA. nih.gov The substrate specificity of these hydratases is crucial for channeling metabolites through the correct metabolic pathways.

This compound Dehydrogenase (EC 1.3.8.10)

This compound dehydrogenase is a key enzyme that introduces a second double bond into the cyclohexene ring, forming cyclohexa-1,5-diene-1-carbonyl-CoA. qmul.ac.uk This enzyme belongs to the class of oxidoreductases and is crucial for the further degradation or transformation of the cyclic core. genome.jp

Biochemical Characterization and Electron Acceptor Specificity

This dehydrogenase has been characterized from the strictly anaerobic bacterium Syntrophus aciditrophicus. qmul.ac.ukgenome.jpexpasy.org It is involved in the fermentation of benzoate and crotonate, leading to the production of cyclohexane-1-carboxylate. qmul.ac.ukgenome.jpexpasy.org The enzyme functions as a homotetramer with a native molecular mass of approximately 150 kDa, composed of subunits around 40-45 kDa. nih.govresearchgate.netnih.gov

The systematic name for this enzyme is this compound:electron transfer flavoprotein oxidoreductase, indicating that its physiological electron acceptor is an electron-transfer flavoprotein (ETF). qmul.ac.ukgenome.jp In vitro assays have utilized artificial electron acceptors like ferricenium hexafluorophosphate (B91526) to measure its activity. nih.govd-nb.info

Flavin Adenine Dinucleotide (FAD) Cofactor Interactions

This compound dehydrogenase is a flavoprotein that contains Flavin Adenine Dinucleotide (FAD) as a prosthetic group. qmul.ac.ukgenome.jpcreative-enzymes.com The FAD cofactor is essential for the enzyme's catalytic activity, participating directly in the transfer of electrons during the dehydrogenation reaction. nih.govresearchgate.netuniprot.org UV-Vis spectra of the purified enzyme exhibit the characteristic absorbance peaks of an oxidized flavoprotein. nih.govresearchgate.net The interaction between the FAD cofactor and the enzyme's active site is critical for positioning the substrate and facilitating the hydride transfer from the cyclohexene ring to the flavin. d-nb.info

Enzymes Utilizing Downstream Metabolites of this compound

The product of the this compound dehydrogenase reaction, cyclohexa-1,5-diene-1-carbonyl-CoA, is a central intermediate that is further metabolized. nih.govnih.gov

Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase: This enzyme, as mentioned earlier, catalyzes the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxythis compound. nih.govresearchgate.net This is a key step in the benzoyl-CoA degradation pathway in both facultative and strict anaerobes. researchgate.netnih.gov

6-hydroxythis compound dehydrogenase: This NAD⁺-dependent alcohol dehydrogenase oxidizes the hydroxyl group introduced by the hydratase to a keto group, forming 6-oxothis compound. asm.orgfrontiersin.org

6-oxothis compound hydrolase: This enzyme catalyzes the hydrolytic cleavage of the cyclic ring of 6-oxothis compound, leading to the formation of the aliphatic dicarboxylic acid derivative, 3-hydroxypimeloyl-CoA. asm.orgfrontiersin.org This ring-opening step is a pivotal moment in the complete breakdown of the aromatic structure.

These downstream enzymatic reactions are essential for the complete mineralization of aromatic compounds in anaerobic environments.

6-Hydroxythis compound Dehydrogenase (EC 1.1.1.368)

This enzyme catalyzes the oxidation of 6-hydroxythis compound to 6-oxothis compound. asm.orguniprot.org Found in anaerobic bacteria such as Thauera aromatica, it is a crucial component of the central benzoyl-CoA degradation pathway. uniprot.orguniprot.org

NAD+-Specificity and Redox Chemistry

6-Hydroxythis compound dehydrogenase is strictly dependent on NAD+ as its electron acceptor, and cannot use NADP+. genome.jp The enzyme facilitates the transfer of a hydride ion from the hydroxyl group of the substrate to NAD+, resulting in the formation of NADH and the corresponding ketoacyl-CoA product. asm.org The reaction is a typical redox process, converting a secondary alcohol to a ketone.

The enzyme, as characterized from Thauera aromatica, displays Michaelis-Menten kinetics. The apparent Kₘ for 6-hydroxythis compound is 60 µM, and the Vₘₐₓ has been determined to be 11.8 µmol/min/mg of protein at a pH of 7.4 and a temperature of 37°C. researchgate.net The optimal pH for the enzyme's activity is in the range of 7.2-7.4. researchgate.net

| Kinetic Parameter | Value | Conditions |

| Kₘ (for 6-hydroxythis compound) | 60 µM | pH 7.4, 37°C, with 3.5 mM NAD+ |

| Vₘₐₓ | 11.8 µmol/min/mg | pH 7.4, 37°C |

| Optimal pH | 7.2-7.4 | |

| Kinetic properties of 6-Hydroxythis compound dehydrogenase from Thauera aromatica. |

Metal Ion Requirements and Structural Significance (e.g., Zn2+ Binding)

The activity of 6-hydroxythis compound dehydrogenase is dependent on the presence of zinc ions (Zn²+). researchgate.net Each subunit of the enzyme binds two Zn²+ ions, which serve distinct roles. researchgate.net One of the zinc ions is essential for catalysis, participating directly in the chemical reaction. researchgate.net The other has a structural function, contributing to the stability and conformation of the protein. researchgate.net This dual requirement for zinc is a characteristic feature of the zinc-containing alcohol dehydrogenase family to which this enzyme belongs. researchgate.net

Based on sequence similarity, specific amino acid residues have been identified as being involved in the coordination of these zinc ions. The catalytic zinc ion is proposed to be coordinated by cysteine at position 55 and histidine at position 78, among others. The structural zinc ion is likely chelated by cysteine residues at positions 107, 110, 113, and 121. researchgate.net

6-Oxothis compound Hydrolase (EC 3.7.1.21)

Following the dehydrogenase-catalyzed oxidation, the resulting 6-oxothis compound is acted upon by 6-oxothis compound hydrolase. This enzyme is responsible for the cleavage of the alicyclic ring, a critical step in the degradation pathway. asm.org

Mechanism of Hydrolytic Ring Cleavage

Hydration: The enzyme first catalyzes the addition of a water molecule to the double bond of 6-oxothis compound. researchgate.net This hydration step forms a 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA intermediate.

Hydrolytic Cleavage: A second water molecule is then utilized to hydrolytically cleave the C-C bond within the ring of the intermediate. researchgate.net This ring-opening step results in the formation of the final product, 3-hydroxypimeloyl-CoA.

This enzymatic activity is characteristic of the crotonase superfamily, to which this hydrolase belongs.

Enzyme Structure and Subunit Composition

The 6-oxothis compound hydrolases studied in obligately anaerobic bacteria, such as Geobacter metallireducens and Syntrophus aciditrophicus, are composed of a single subunit with a molecular mass of approximately 43 kDa. The enzyme from Thauera aromatica, encoded by the oah gene, is composed of 377 amino acids. As a member of the crotonase-like superfamily, it is expected to have a similar monomeric or homomultimeric structure.

| Enzyme Source | Subunit Molecular Mass |

| Geobacter metallireducens | ~43 kDa |

| Syntrophus aciditrophicus | ~43 kDa |

| Subunit composition of 6-Oxothis compound hydrolase from different bacterial species. |

Metabolic Pathways and Microbial Systems Associated with Cyclohex 1 Ene 1 Carbonyl Coa

Anaerobic Benzoate (B1203000) Degradation Pathways

The anaerobic breakdown of benzoate, a common environmental pollutant and a central intermediate in the degradation of many aromatic compounds, proceeds through the benzoyl-CoA pathway. In this pathway, benzoate is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. The subsequent dearomatization and ring cleavage of benzoyl-CoA involve Cyclohex-1-ene-1-carbonyl-CoA in several microbial groups, with variations in the specific enzymatic steps.

The facultatively anaerobic bacterium Thauera aromatica is a model organism for studying the anaerobic degradation of aromatic compounds under denitrifying conditions. In T. aromatica, the canonical benzoyl-CoA pathway is well-characterized. The initial step is the activation of benzoate to benzoyl-CoA by a benzoate-CoA ligase. nih.govasm.org The key dearomatizing enzyme, benzoyl-CoA reductase, an ATP-dependent enzyme, reduces benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA. asm.orgsci-hub.ru This diene is then hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to form 6-hydroxythis compound. asm.org Subsequent oxidation of the hydroxyl group by a dehydrogenase yields 6-oxothis compound, which is then hydrolyzed, leading to ring cleavage and the formation of 3-hydroxypimelyl-CoA. researchgate.net In this canonical pathway, this compound is not a direct intermediate in the main linear sequence of reactions. However, some studies have suggested alternative routes where it might be formed. sci-hub.rucore.ac.ukysu.edu

Table 1: Key Enzymes in the Canonical Benzoyl-CoA Pathway of Thauera aromatica

| Enzyme | Reaction |

| Benzoate-CoA ligase | Benzoate + ATP + CoA → Benzoyl-CoA + AMP + PPi |

| Benzoyl-CoA reductase | Benzoyl-CoA + 2 ATP + 2 Fdred → Cyclohexa-1,5-diene-1-carbonyl-CoA + 2 ADP + 2 Pi + 2 Fdox |

| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O → 6-Hydroxythis compound |

| 6-Hydroxythis compound dehydrogenase | 6-Hydroxythis compound + NAD⁺ → 6-Oxothis compound + NADH + H⁺ |

| 6-Oxothis compound hydrolase | 6-Oxothis compound + H₂O → 3-Hydroxypimelyl-CoA |

The photosynthetic bacterium Rhodopseudomonas palustris employs a modified version of the benzoyl-CoA pathway for the anaerobic degradation of benzoate. A key difference in this pathway is the direct formation of this compound. wiley.comwiley.com In R. palustris, benzoyl-CoA is also the central intermediate, formed from benzoate by benzoate-CoA ligase. capes.gov.br However, the subsequent reduction of benzoyl-CoA can lead to the formation of this compound. wiley.comwiley.com This intermediate is then hydrated by this compound hydratase (BadK) to 2-hydroxycyclohexane-1-carbonyl-CoA. core.ac.ukkegg.jpnih.gov This is followed by the action of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase, leading to the formation of 2-oxocyclohexane-1-carbonyl-CoA, which is subsequently cleaved. kegg.jpnih.gov The genes encoding the enzymes for this pathway, such as badE (encoding a subunit of benzoyl-CoA reductase) and the pim gene cluster involved in dicarboxylic acid degradation, have been identified and characterized. microbiologyresearch.orgnih.gov The regulation of this pathway involves transcriptional regulators like BadR and AadR. nih.gov R. palustris can also metabolize other aromatic compounds, such as 3-chlorobenzoate (B1228886) and meta-hydroxy-aromatic acids, via this pathway, sometimes requiring pathway inducers. asm.orgasm.orgacs.org

Obligately anaerobic bacteria, including the fermenting bacterium Syntrophus aciditrophicus, the iron-reducing bacterium Geobacter metallireducens, and the sulfate-reducing bacterium Desulfococcus multivorans, also degrade benzoate via a benzoyl-CoA pathway. However, a major distinction from facultative anaerobes is the apparent absence of an ATP-dependent benzoyl-CoA reductase of the same type found in Thauera. asm.orgcapes.gov.brnih.gov

In Geobacter metallireducens, benzoate is activated to benzoyl-CoA by a specific benzoate-CoA ligase. capes.gov.brnih.gov Proteomic and genetic studies have identified gene clusters induced during growth on benzoate. capes.gov.brnih.govresearchgate.netwiley.com The proposed pathway suggests that benzoyl-CoA is dearomatized to cyclohexa-1,5-diene-1-carbonyl-CoA, which is then metabolized through a series of reactions similar to those in facultative anaerobes, but the initial ring reduction mechanism is different and may involve molybdenum and selenocysteine-containing enzymes. capes.gov.brnih.govwiley.com Dienoyl-CoA hydratase activity has been detected in G. metallireducens, but this enzyme does not show significant activity with this compound. asm.org

Syntrophus aciditrophicus is a metabolically versatile bacterium that can degrade benzoate syntrophically with a hydrogen-consuming partner or ferment it in pure culture. nih.govnih.govasm.org Proteomic and metabolomic analyses have shown that S. aciditrophicus uses a core set of enzymes for both the degradation and synthesis of aromatic and alicyclic acids. nih.gov The degradation of benzoate proceeds via the benzoyl-CoA pathway, and enzymes for the conversion of cyclohex-1,5-diene-1-carboxyl-CoA to acetyl-CoA are highly abundant. nih.gov Similar to G. metallireducens, a dienoyl-CoA hydratase has been characterized in S. aciditrophicus that does not act on this compound. asm.org However, this compound is an intermediate in the reductive branch of benzoate fermentation in this organism. asm.orgkegg.jpgenome.jpebi.ac.ukenzyme-database.org

In the sulfate-reducing bacterium Desulfococcus multivorans, dienoyl-CoA hydratase activity has also been observed, suggesting a common downstream pathway for benzoyl-CoA degradation in these strict anaerobes. asm.orgresearchgate.net The metabolism of benzoate in D. multivorans has been shown to be dependent on selenium and molybdenum. wiley.com

Crotonate Fermentation and this compound

In the absence of an external electron acceptor, some anaerobic bacteria can ferment substrates by disproportionating them into more oxidized and more reduced products. Syntrophus aciditrophicus exhibits a unique fermentation of crotonate where acetate (B1210297) is the oxidized product and cyclohexane (B81311) carboxylate is the reduced product. asm.orgnih.govnih.govscispace.com This process serves as a reductive sink to regenerate oxidized electron carriers.

The formation of cyclohexane carboxylate from crotonate involves the reversal of the benzoyl-CoA degradation pathway. asm.orgnih.gov Two-carbon units derived from crotonate degradation are condensed, eventually forming cyclohexa-1,5-diene-1-carboxyl-CoA. nih.govnih.gov This intermediate is then sequentially reduced to this compound and subsequently to cyclohexanecarboxyl-CoA by specific FAD-containing dehydrogenases. asm.orgkegg.jpgenome.jpebi.ac.ukenzyme-database.org The enzymes cyclohexanecarboxyl-CoA dehydrogenase and cyclohex-1-ene-1-carboxyl-CoA dehydrogenase have been purified and characterized from S. aciditrophicus. asm.orgkegg.jpgenome.jp Therefore, in this metabolic context, this compound is a key intermediate in a reductive pathway that allows the organism to balance its redox state during fermentative growth.

Table 2: Enzymes Involved in the Reductive Formation of Cyclohexane Carboxylate from Cyclohexa-1,5-diene-1-carboxyl-CoA in Syntrophus aciditrophicus

| Enzyme | Reaction | Cofactor |

| Cyclohexa-1,5-diene-1-carboxyl-CoA forming Ch1CoA dehydrogenase | Cyclohexa-1,5-diene-1-carboxyl-CoA + Reduced Electron Carrier → this compound + Oxidized Electron Carrier | FAD |

| Cyclohexanecarboxyl-CoA dehydrogenase | This compound + Reduced Electron Carrier → Cyclohexanecarboxyl-CoA + Oxidized Electron Carrier | FAD |

Comparative Metabolomics of this compound in Diverse Microorganisms

A comparative analysis of the metabolic pathways involving this compound across different microbial groups reveals both conserved features and significant variations, reflecting their diverse physiologies and ecological niches.

In the photosynthetic bacterium Rhodopseudomonas palustris, this compound is a central intermediate in the main degradative pathway of benzoate. wiley.comwiley.comnih.gov Its formation directly from benzoyl-CoA reduction represents a key distinction from the canonical pathway in Thauera aromatica, where cyclohexa-1,5-diene-1-carbonyl-CoA is the primary product of the initial dearomatization step. asm.org This difference in the initial reduction product dictates the subsequent enzymatic steps for ring cleavage.

In obligately anaerobic bacteria like Geobacter metallireducens and Desulfococcus multivorans, the downstream metabolism of the dearomatized ring appears to follow a pathway similar to that in Thauera, proceeding via a dienoyl-CoA intermediate that is hydrated to a 6-hydroxy derivative, thus bypassing this compound as a major intermediate in the degradative flow. asm.org This suggests a conserved strategy for the β-oxidation-like reactions of the alicyclic ring among non-photosynthetic anaerobes.

The fermenting bacterium Syntrophus aciditrophicus presents a fascinating case where the pathway involving this compound is utilized in a reductive capacity. asm.orgebi.ac.uk During crotonate fermentation, the formation of cyclohexane carboxylate as a reductive sink relies on the sequential reduction of cyclohexa-1,5-diene-1-carboxyl-CoA to this compound and then to cyclohexanecarboxyl-CoA. asm.orgkegg.jpgenome.jp This highlights the metabolic flexibility of this organism, which can run the pathway in the reverse direction for redox balancing. Proteomic studies have confirmed the high abundance of the enzymes of this pathway under both degradative and fermentative conditions, underscoring its central role in the metabolism of S. aciditrophicus. nih.gov

Interspecies Metabolic Interactions and Syntrophic Consortia

The anaerobic degradation of aromatic compounds, a thermodynamically challenging process, often relies on mutualistic interactions between different microbial species, known as syntrophy. In these consortia, the breakdown of a substrate by one organism is only feasible when the inhibitory end-products, such as hydrogen (H₂) and formate, are continuously consumed by a partner organism. This compound is a key intermediate in the metabolic pathways of several syntrophic bacteria that specialize in the degradation of aromatic compounds like benzoate and phenol (B47542). asm.orgasm.organnualreviews.org

A prominent example of a syntrophic bacterium is Syntrophus aciditrophicus. This obligately anaerobic bacterium can degrade benzoate in coculture with hydrogen-consuming partners such as Desulfovibrio species or methanogens like Methanospirillum hungatei. asm.orgnih.gov During the syntrophic metabolism of benzoate, S. aciditrophicus produces transient intermediates including cyclohex-1-ene carboxylate (the de-esterified form of this compound), cyclohexane carboxylate, pimelate, and glutarate. asm.org The formation of these compounds is consistent with a pathway involving the reduction of the aromatic ring. Specifically, studies have characterized a cyclohex-1-ene-1-carboxyl-CoA (Ch1CoA)-forming cyclohexanecarboxyl-CoA (ChCoA) dehydrogenase and a cyclohexa-1,5-diene-1-carboxyl-CoA (Ch1,5CoA)-forming Ch1CoA dehydrogenase in S. aciditrophicus. nih.govnih.gov These enzymes are crucial for the fermentation of both benzoate and crotonate. nih.gov

Another significant syntrophic organism is Syntrophorhabdus aromaticivorans, which is capable of degrading phenol to acetate in an obligate syntrophic relationship with a hydrogenotrophic methanogen. asm.org The degradation of phenol is presumed to proceed through carboxylation to 4-hydroxybenzoate, which is then dehydroxylated to form benzoate. asm.org This benzoate then enters the benzoyl-CoA pathway. During the degradation of phenol by a coculture of S. aromaticivorans and a methanogen, benzoate is detected as a key intermediate. asm.org

The table below summarizes key research findings on syntrophic consortia where intermediates of the benzoyl-CoA pathway, including this compound, play a central role.

Table 1: Examples of Syntrophic Consortia Involved in Aromatic Compound Degradation

| Primary Fermenting Organism | Partner Organism(s) | Primary Substrate(s) | Key Intermediates Related to this compound | Reference(s) |

|---|---|---|---|---|

| Syntrophus aciditrophicus | Desulfovibrio sp., Methanospirillum hungatei | Benzoate, Crotonate | Cyclohex-1-ene carboxylate, Cyclohexane carboxylate, Cyclohexa-1,5-diene-1-carboxyl-CoA | nih.gov, asm.org, nih.gov |

| Syntrophorhabdus aromaticivorans | Methanospirillum hungatei | Phenol, Benzoate, 4-Hydroxybenzoate | Benzoate (precursor to Benzoyl-CoA and subsequent reduced rings) | asm.org |

| Unnamed Fermenting Bacterium (Strain HQG61) | Desulfovibrio vulgaris, Methanospirillum hungatei | Benzoate, Hydroquinone, Gentisate | Benzoate | d-nb.info |

| Geobacter metallireducens & Geobacter sulfurreducens | Geobacter sulfurreducens | Ethanol | (Involved in electron transfer, not direct substrate degradation via this pathway) | annualreviews.org |

In these syntrophic relationships, the enzymes responsible for the metabolism of this compound and related compounds are essential. In obligate anaerobes like Geobacter metallireducens and Syntrophus aciditrophicus, genes encoding for enzymes like 6-oxothis compound (6-OCH-CoA) hydrolase have been identified and characterized. nih.gov This enzyme is a key component of the benzoyl-CoA degradation pathway, responsible for the hydrolytic ring cleavage of 6-oxothis compound, a downstream product of this compound metabolism in some pathways. nih.govnih.gov The presence of these genes can serve as a functional marker for anaerobic bacteria capable of degrading aromatic compounds. nih.govfrontiersin.org

The table below details some of the key enzymes involved in the metabolic pathways that include this compound within these syntrophic bacteria.

Table 2: Key Enzymes in Pathways Involving this compound in Syntrophic Bacteria

| Enzyme | Abbreviation | Reaction | Organism(s) | Reference(s) |

|---|---|---|---|---|

| This compound dehydrogenase | Ch1CoA dehydrogenase | This compound → Cyclohexa-1,5-diene-1-carbonyl-CoA | Syntrophus aciditrophicus | uniprot.org, nih.gov, nih.gov |

| Cyclohexanecarboxyl-CoA dehydrogenase | ChCoA dehydrogenase | Cyclohexanecarboxyl-CoA → this compound | Syntrophus aciditrophicus | nih.gov, kegg.jp, nih.gov |

| 6-Oxothis compound hydrolase | Oah / BamA | 6-Oxothis compound + 2 H₂O → 3-Hydroxypimelyl-CoA | Geobacter metallireducens, Syntrophus aciditrophicus | nih.gov, nih.gov |

| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Dienoyl-CoA hydratase | Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O → 6-Hydroxythis compound | Geobacter metallireducens, Syntrophus aciditrophicus | asm.org |

| 6-Hydroxythis compound dehydrogenase | Had | 6-Hydroxythis compound + NAD⁺ → 6-Oxothis compound + NADH + H⁺ | Thauera aromatica (facultative anaerobe, pathway analogous to strict anaerobes) | nih.gov, hmdb.ca |

The intricate cooperation within these microbial consortia highlights the metabolic versatility of anaerobic microorganisms. The central role of intermediates like this compound and the enzymes that process it underscores a conserved strategy for overcoming the energetic barriers associated with the degradation of stable aromatic rings in the absence of oxygen.

Molecular and Genetic Foundations of Cyclohex 1 Ene 1 Carbonyl Coa Metabolism

Identification and Characterization of Genes Encoding Key Enzymes (e.g., bamA, had)

The conversion of cyclohex-1-ene-1-carbonyl-CoA involves a series of enzymatic reactions catalyzed by proteins encoded by specific genes. Among the most well-characterized are those responsible for the hydration, dehydrogenation, and subsequent ring cleavage of alicyclic intermediates.

The gene bamA (and its homologs oah and bzdY) encodes the enzyme 6-oxothis compound hydrolase, which is responsible for the hydrolytic cleavage of the alicyclic ring, a crucial step in the pathway. nih.gov This enzyme has been identified and characterized in a variety of anaerobic bacteria, including both facultative anaerobes like Thauera aromatica and obligate anaerobes such as Geobacter metallireducens and Syntrophus aciditrophicus. frontiersin.org In these organisms, the BamA protein is a key component of the benzoyl-CoA degradation pathway. frontiersin.orgnih.gov

Another critical enzyme in this pathway is 6-hydroxythis compound dehydrogenase, encoded by the had gene. This enzyme catalyzes the oxidation of the hydroxyl group on the alicyclic ring, a prerequisite for the subsequent ring cleavage by BamA. The had gene is often found in close proximity to other genes involved in this pathway, highlighting a coordinated functional relationship. frontiersin.org

The initial hydration of the dienoyl-CoA intermediate to form 6-hydroxythis compound is catalyzed by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, encoded by the dch gene (also referred to as bamR). frontiersin.orgnih.gov This enzyme has been characterized in both facultative and strictly anaerobic bacteria, and its activity is highly specific for its dienoyl-CoA substrate. nih.gov

In the fermenting bacterium Syntrophus aciditrophicus, two distinct dehydrogenases have been characterized that are involved in the formation of cyclohexane (B81311) carboxylate. One is a cyclohex-1-ene-1-carboxyl-CoA (Ch1CoA)-forming cyclohexanecarboxyl-CoA (ChCoA) dehydrogenase, and the other is a cyclohexa-1,5-diene-1-carboxyl-CoA (Ch1,5CoA)-forming Ch1CoA dehydrogenase. oup.comu-tokyo.ac.jpnih.gov Both are FAD-containing enzymes. oup.comu-tokyo.ac.jpnih.gov

Table 1: Key Enzymes and Corresponding Genes in this compound Metabolism

| Enzyme Name | Gene Name(s) | Function | Organisms Studied |

| 6-oxothis compound hydrolase | bamA, oah, bzdY | Hydrolytic ring cleavage of 6-oxothis compound | Thauera aromatica, Azoarcus sp. CIB, Geobacter metallireducens, Syntrophus aciditrophicus nih.govfrontiersin.org |

| 6-hydroxythis compound dehydrogenase | had, bamQ | Oxidation of 6-hydroxythis compound | Geobacter metallireducens, Thauera aromatica frontiersin.orgnih.gov |

| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | dch, bamR | Hydration of cyclohexa-1,5-diene-1-carbonyl-CoA | Geobacter metallireducens, Syntrophus aciditrophicus frontiersin.orgnih.gov |

| This compound dehydrogenase | - | Conversion of this compound to cyclohexa-1,5-diene-1-carbonyl-CoA | Syntrophus aciditrophicus researchgate.netnih.gov |

Genomic Organization and Operon Structures of Metabolic Clusters

The genes encoding the enzymes for this compound metabolism are typically organized into clusters, often forming operons. This genomic arrangement facilitates the coordinated expression of the entire pathway. In many bacteria, these gene clusters are referred to as bam (benzoic acid metabolism) or bzd (benzoyl-CoA degradation) clusters. nih.gov

In Geobacter metallireducens, the genes for cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (dch), 6-hydroxythis compound dehydrogenase (had), and 6-oxothis compound hydrolase (oah) are located within a large "aromatics island" in the genome. frontiersin.orgnih.gov Similarly, in Azoarcus sp. CIB, the bzd genes form a large operon that includes the structural genes for the enzymes as well as regulatory components. frontiersin.org

The organization of these gene clusters can vary between different bacterial species. For instance, in Thauera aromatica, the genes for the benzoyl-CoA pathway are also clustered, and their organization has been well-studied. researchgate.netoup.com The colocalization of these genes suggests a strong selective pressure to maintain this functional module for efficient degradation of aromatic compounds. karger.com In some cases, these gene clusters are found on mobile genetic elements, which has implications for their dissemination through microbial communities. nih.gov

In Aromatoleum aromaticum EbN1, the gene clusters for both anaerobic and aerobic degradation of aromatic compounds are scattered across the genome. karger.com The anaerobic benzoyl-CoA pathway is encoded by the classical Thauera-type genes, including bcrABCD, dch, had, and oah. researchgate.net

Table 2: Genomic Organization of this compound Metabolic Genes in Selected Bacteria

| Organism | Gene Cluster Name | Key Genes Present | Genomic Location |

| Geobacter metallireducens | Aromatics Island | dch (Gmet_2150), had (Gmet_2151), oah (Gmet_2088) | Chromosomal frontiersin.orgnih.gov |

| Azoarcus sp. CIB | bzd operon | bzd gene cluster | Chromosomal frontiersin.org |

| Thauera aromatica | bcr-dch-had-oah cluster | bcrABCD, dch, had, oah | Chromosomal researchgate.netfrontiersin.org |

| Aromatoleum aromaticum EbN1 | Scattered clusters | bcrABCD, dch, had, oah | Chromosomal karger.com |

Transcriptional Regulation of Genes Involved in Alicyclic Intermediates Processing

The expression of the genes involved in the processing of alicyclic intermediates like this compound is tightly regulated to ensure that the enzymes are synthesized only when needed. This regulation occurs primarily at the transcriptional level and involves a variety of regulatory proteins and environmental signals.

In many anaerobic bacteria, the expression of aromatic degradation pathways is controlled by the presence of the aromatic substrate and the absence of oxygen. oup.com Two major families of transcriptional regulators have been implicated in controlling these pathways: the LysR-type transcriptional regulators (LTTRs) and the FNR (fumarate and nitrate (B79036) reductase) family of regulators. nih.govasm.org

LTTRs, such as BenM and CatM in Acinetobacter sp., often act as activators of catabolic operons in the presence of an inducer molecule, which is typically the substrate of the pathway or a metabolic intermediate. nih.gov DbdR, another LTTR in Thauera aromatica, controls the expression of the entire 3,5-dihydroxybenzoate (B8624769) anaerobic degradation pathway. nih.govasm.org

FNR-type regulators, on the other hand, are global regulators that sense the oxygen status of the cell. wikipedia.org In the absence of oxygen, FNR becomes active and can induce the expression of genes required for anaerobic metabolism, including those for aromatic compound degradation. nih.govnih.gov For example, in Rhodopseudomonas palustris, the regulator AadR, an FNR homolog, is required for the anaerobic expression of the benzoyl-CoA degradation pathway. nih.gov

The interplay between substrate-specific regulators and global anaerobic regulators allows for a fine-tuned response to environmental conditions, ensuring that the energetically expensive process of aromatic compound degradation is only initiated when the appropriate substrate is available and when anaerobic conditions prevail. oup.com

Phylogenetic Analysis and Evolutionary Trajectories of this compound Converting Enzymes

Phylogenetic analyses of the enzymes involved in this compound metabolism have provided valuable insights into their evolutionary history and relationships. The bamA gene, in particular, has been widely used as a molecular marker to study the diversity and distribution of anaerobic aromatic-degrading bacteria in various environments. frontiersin.org

The evolutionary trajectory of these enzymes appears to be shaped by both vertical descent and horizontal gene transfer events. The core machinery for benzoyl-CoA degradation seems to be ancient, with subsequent diversification and dissemination across different bacterial lineages. nih.gov The presence of paralogous gene clusters for aromatic degradation in some organisms, such as Aromatoleum aromaticum EbN1, further points to a complex evolutionary history involving gene duplication and neofunctionalization. nih.gov

Horizontal Gene Transfer Events and Dissemination of Aromatic Degradation Capabilities

Horizontal gene transfer (HGT) has played a significant role in the evolution and dissemination of the metabolic pathways for aromatic compound degradation. nih.gov The clustering of the catabolic genes into operons and their frequent association with mobile genetic elements, such as plasmids and transposons, facilitates their transfer between different bacterial species. frontiersin.orgkarger.com

Evidence for HGT comes from several lines of investigation. The phylogenetic incongruence between the genes of the benzoyl-CoA pathway and the 16S rRNA genes of the host organisms is a strong indicator of HGT. nih.govnih.gov Additionally, the presence of transposase-related genes and other mobile genetic elements in close proximity to the aromatic degradation gene clusters in genomes like that of Aromatoleum aromaticum EbN1 supports the idea that these clusters have been acquired through HGT. karger.comnih.gov

The acquisition of these catabolic modules allows bacteria to rapidly adapt to new environmental niches and utilize a wider range of carbon sources. frontiersin.org This is particularly important in contaminated environments where the ability to degrade aromatic pollutants provides a significant selective advantage. The dissemination of these capabilities through HGT is a key factor in the resilience and metabolic versatility of microbial communities. karger.com

Advanced Research Methodologies for Studying Cyclohex 1 Ene 1 Carbonyl Coa

Biochemical Purification and Characterization of Native and Recombinant Enzymes

The isolation and characterization of enzymes that interact with Cyclohex-1-ene-1-carbonyl-CoA are fundamental to understanding its metabolic role. This process involves the purification of these enzymes from both their native sources and from recombinant expression systems.

Purification of Native Enzymes: Enzymes are typically purified from microorganisms grown under conditions that induce the expression of the desired metabolic pathway. For instance, a novel NADPH-dependent enoyl coenzyme A reductase, which converts 1-cyclohexenylcarbonyl-CoA to cyclohexylcarbonyl-CoA, was purified to homogeneity from Streptomyces collinus. nih.govnih.gov The purification protocol for such enzymes often involves multiple chromatographic steps. A common purification scheme for an enzyme like benzoate-coenzyme A ligase from Rhodopseudomonas palustris includes sequential chromatography on hydroxylapatite and phenyl-Sepharose, resulting in an electrophoretically homogeneous enzyme preparation. nih.gov

Purification of Recombinant Enzymes: To overcome the often low abundance of native enzymes, their genes are cloned and expressed in heterologous hosts like Escherichia coli. This approach allows for the production of large quantities of the enzyme for detailed characterization. For example, benzoate (B1203000) dioxygenase from Rhodococcus ruber has been expressed in E. coli and purified using ion exchange chromatography. nih.gov

Characterization of Purified Enzymes: Once purified, the enzymes undergo rigorous characterization to determine their biochemical and biophysical properties. This includes determining the enzyme's molecular weight, subunit composition, kinetic parameters (Km and Vmax) for its substrates, optimal pH and temperature for activity, and the effect of inhibitors. For the 1-cyclohexenylcarbonyl-CoA reductase from S. collinus, the Km was determined to be 25 ± 3 µM for 1-cyclohexenylcarbonyl-CoA and 1.5 ± 0.3 µM for NADPH. nih.govnih.gov

| Enzyme | Source Organism | Molecular Weight (kDa) | Substrate | Km (µM) | Optimal pH |

|---|---|---|---|---|---|

| 1-Cyclohexenylcarbonyl-CoA Reductase | Streptomyces collinus | 72 (dimer of 36 kDa subunits) | 1-Cyclohexenylcarbonyl-CoA | 25 ± 3 | 7.5 |

| Benzoate-CoA Ligase | Rhodopseudomonas palustris | 60 | Benzoate | 0.6 - 2 | Not specified |

| Benzoate-CoA Ligase | Magnetospirillum sp. strain TS-6 | 120 (homodimer) | Benzoate | Not specified | Not specified |

Spectroscopic Analyses of Enzyme-Cofactor Complexes and Reaction Intermediates (e.g., UV-Vis Spectroscopy of FAD)

Spectroscopic techniques are invaluable for studying the electronic and structural properties of enzyme-cofactor complexes and reaction intermediates. UV-visible (UV-Vis) spectroscopy is particularly useful for enzymes that contain chromophoric cofactors, such as flavin adenine (B156593) dinucleotide (FAD).

Many enzymes that act on this compound and related compounds are acyl-CoA dehydrogenases, which typically contain FAD as a prosthetic group. proteopedia.org The flavin cofactor has a distinct UV-Vis spectrum that changes upon reduction or binding to a substrate or inhibitor. For example, the UV-Vis spectra of purified, oxidized Cyclohex-1-ene-1-carboxyl-CoA dehydrogenase (Ch1CoA dehydrogenase) from Syntrophus aciditrophicus shows characteristic flavin absorbance peaks. researchgate.net The covalent attachment of FAD to the enzyme is crucial for its function, and this linkage can influence the cofactor's spectral properties. nih.gov

The analysis of these spectral changes provides insights into the enzyme's catalytic mechanism, including the formation of charge-transfer complexes between the flavin and the substrate. These intermediates are often indicative of the chemical transformations occurring in the enzyme's active site. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Substrate and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of substrates and products in enzymatic reactions involving this compound. Reversed-phase HPLC is commonly employed for the analysis of CoA thioesters.

This method allows for the separation of a complex mixture of CoA derivatives based on their hydrophobicity. nih.gov For instance, a standard mixture of free CoASH and various acyl-CoA thioesters can be baseline separated on a C18 column. nih.govresearchgate.net The separated compounds are typically detected by their absorbance in the UV range, usually around 254-260 nm. researchgate.netresearchgate.net

HPLC is used to monitor the progress of enzymatic reactions by measuring the decrease in the substrate peak area and the corresponding increase in the product peak area over time. This data is then used to determine the enzyme's kinetic parameters. The retention times of the compounds are compared with those of authentic standards for identification. For example, in the analysis of pimeloyl-CoA synthetase (BioW) activity, HPLC is used to monitor the formation of pimeloyl-CoA from its substrates. nih.gov

| Compound | Retention Time (minutes) | Detection Wavelength (nm) |

|---|---|---|

| Malonyl-CoA | 3.21 | 254 |

| CoASH | 5.06 | 254 |

| Succinyl-CoA | 11.87 | 254 |

| Acetyl-CoA | 14.83 | 254 |

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification (e.g., GC-MS for Pimeloyl-CoA)

Mass spectrometry (MS), often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is an indispensable tool for the identification and quantification of metabolites in complex biological samples.

GC-MS for Derivatized Metabolites: For volatile or semi-volatile compounds, GC-MS is a highly sensitive and specific method. Non-volatile metabolites, such as dicarboxylic acids like pimelic acid (the de-esterified form of pimeloyl-CoA), can be analyzed by GC-MS after chemical derivatization to increase their volatility.

LC-MS for Non-Volatile Metabolites: LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like CoA thioesters. This technique allows for the direct analysis of these compounds in complex mixtures with high sensitivity and specificity. LC-MS/MS, which involves tandem mass spectrometry, provides even greater selectivity and structural information, aiding in the confident identification of metabolites. Pimeloyl-CoA is a key intermediate in biotin (B1667282) synthesis and its study often involves these advanced analytical techniques. medchemexpress.com

Genetic Engineering and Heterologous Expression Systems for Functional Studies

Genetic engineering and the use of heterologous expression systems are cornerstones of modern enzymology, enabling the functional study of enzymes involved in the metabolism of this compound.

Gene Cloning and Expression: The genes encoding the enzymes of interest are cloned from the source organism and inserted into an expression vector. This vector is then introduced into a heterologous host, most commonly E. coli, which can be easily cultured to produce large amounts of the recombinant protein. pnnl.govnih.gov This approach has been used to express genes for enzymes involved in the anaerobic degradation of benzoate. oup.com

Site-Directed Mutagenesis: To investigate the role of specific amino acid residues in substrate binding and catalysis, site-directed mutagenesis is employed. By changing a single amino acid, researchers can assess its impact on the enzyme's function. This technique was used to shift the substrate specificity of (2S)-methylsuccinyl-CoA dehydrogenase towards succinyl-CoA. nih.gov

Functional Complementation: Heterologous expression can also be used to confirm the function of a gene in vivo. A strain lacking a particular enzymatic activity can be "rescued" by expressing the corresponding gene from another organism. This has been demonstrated for genes involved in the anaerobic degradation of aromatic compounds. researchgate.net These functional studies are crucial for elucidating the roles of individual enzymes within a metabolic pathway. researchgate.netnih.gov

Structural Biology Techniques (e.g., X-ray Crystallography) for Enzyme-Substrate and Enzyme-Inhibitor Complexes

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into the three-dimensional structure of enzymes and how they interact with their substrates and inhibitors.

Protein Crystallization and Structure Determination: Purified enzyme, either alone or in complex with a substrate analog or inhibitor, is crystallized. The resulting crystals are then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the electron density map and build a model of the protein's structure. The structures of several members of the acyl-CoA dehydrogenase family, to which enzymes acting on this compound belong, have been determined by this method. nih.govnih.govwikipedia.org

Enzyme-Substrate and Enzyme-Inhibitor Complexes: To understand the molecular basis of substrate recognition and catalysis, the structures of enzymes are often determined in complex with their substrates or inhibitors. These structures reveal the specific amino acid residues involved in binding the substrate and in the catalytic mechanism. For example, the crystal structure of medium-chain acyl-CoA dehydrogenase in complex with a transition-state analog has provided valuable information about its catalytic mechanism. researchgate.net

Isotopic Labeling Strategies for Tracing Carbon Flow Through Metabolic Pathways

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the flow of carbon through them. This involves supplying a stable isotope-labeled substrate, such as 13C-labeled benzoate, to a biological system and then tracking the incorporation of the isotope into downstream metabolites.

Stable Isotope Probing (SIP): In SIP, a substrate enriched with a stable isotope (e.g., 13C) is introduced into an environment, such as a microbial culture or soil sample. nih.govnih.govresearchgate.netresearchgate.net The labeled carbon is assimilated by metabolically active microorganisms and incorporated into their biomass (DNA, RNA, proteins) and metabolites. By analyzing the isotopic composition of these molecules, researchers can identify the organisms responsible for the metabolism of the substrate and trace the flow of carbon through the metabolic network. nih.gov

Metabolite Analysis: The labeled metabolites are typically analyzed by mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques can distinguish between labeled and unlabeled molecules, allowing for the quantification of isotopic enrichment in specific metabolites. This information is crucial for mapping out the metabolic fate of this compound and understanding the connectivity of different metabolic pathways.

Ecological and Biotechnological Implications

Cyclohex-1-ene-1-carbonyl-CoA Pathways in the Bioremediation of Environmental Contaminants (e.g., Aromatic Hydrocarbons, Naphthenic Acids)

This compound is a key intermediate in the anaerobic degradation pathways of various environmental contaminants, particularly aromatic hydrocarbons and naphthenic acids. Microorganisms have evolved sophisticated metabolic routes to break down these often-toxic compounds, and the pathways involving this CoA-ester are central to the process in certain bacteria.

Aromatic Hydrocarbons: In many anaerobic bacteria, the degradation of aromatic compounds converges on the central intermediate benzoyl-CoA. nih.govresearchgate.net The subsequent breakdown, known as the benzoyl-CoA pathway, involves the reduction of the aromatic ring. In facultative anaerobes like Thauera aromatica, benzoyl-CoA is first reduced to cyclohexa-1,5-diene-1-carbonyl-CoA. researchgate.netnih.govnih.gov This is then hydrated to 6-hydroxythis compound, which is subsequently oxidized to 6-oxothis compound. nih.govnih.gov A hydrolase then cleaves the alicyclic ring of 6-oxothis compound, leading to aliphatic compounds like 3-hydroxypimelyl-CoA that can be further metabolized. nih.govnih.gov

A distinct pathway exists in the phototrophic bacterium Rhodopseudomonas palustris. In this organism, the degradation of cyclohexane (B81311) carboxylic acid involves its activation to cyclohexanoyl-CoA, which is then dehydrogenated to form cyclohex-1-ene-1-carboxyl-CoA. asm.orgnih.gov This intermediate is a key component of the specific benzoyl-CoA degradation pathway found in R. palustris. asm.orgnih.gov

Naphthenic Acids: Naphthenic acids, a complex mixture of cycloaliphatic carboxylic acids found in crude oil and oil sands process-affected water, pose a significant environmental challenge. nih.govinrs.ca Cyclohexane carboxylic acid (CHC) is a component of these mixtures. nih.gov The anaerobic degradation of CHC has been shown to link directly to the metabolic pathways of aromatic compounds. In the iron-reducing bacterium Geobacter metallireducens, a novel pathway was identified where CHC is activated and ultimately converted to cyclohex-1-ene-1-carboxyl-CoA and then to cyclohex-1,5-diene-1-carboxyl-CoA. nih.govresearchgate.net This latter compound serves as a joint intermediate, connecting the degradation of naphthenic acids to the central benzoyl-CoA degradation pathway used for aromatic compounds. nih.gov This discovery highlights a unified strategy in diverse anaerobic bacteria for channeling both aromatic and alicyclic pollutants into a common metabolic route for bioremediation.

Table 1: Key Enzymes and Intermediates in Anaerobic Aromatic Degradation Pathways

| Enzyme | Substrate | Product | Organism Example |

|---|---|---|---|

| Benzoyl-CoA Reductase | Benzoyl-CoA | Cyclohexa-1,5-diene-1-carbonyl-CoA | Thauera aromatica nih.govnih.gov |

| Dienoyl-CoA Hydratase | Cyclohexa-1,5-diene-1-carbonyl-CoA | 6-Hydroxythis compound | Thauera aromatica nih.govasm.org |

| 6-Hydroxythis compound Dehydrogenase | 6-Hydroxythis compound | 6-Oxothis compound | Thauera aromatica nih.gov |

| 6-Oxothis compound Hydrolase | 6-Oxothis compound | 3-Hydroxypimelyl-CoA | Geobacter metallireducens, Syntrophus aciditrophicus nih.govresearchgate.net |

| Cyclohexanecarboxyl-CoA Dehydrogenase | Cyclohexanecarboxyl-CoA | Cyclohex-1-ene-1-carboxyl-CoA | Syntrophus aciditrophicus nih.gov |

Application of this compound Related Genes as Functional Biomarkers in Environmental Monitoring

The genes encoding key enzymes in the benzoyl-CoA degradation pathway serve as powerful functional biomarkers for monitoring bioremediation processes in anaerobic environments. The presence and expression of these genes can indicate the potential for, and the active degradation of, aromatic pollutants.

A prime example is the gene bamA, which encodes 6-oxothis compound hydrolase. nih.govresearchgate.net This enzyme catalyzes the critical ring-cleavage step in the anaerobic degradation of many aromatic compounds. researchgate.net Researchers have identified highly conserved regions within the bamA gene across various facultative and obligate anaerobes. nih.gov Based on these conserved sequences, degenerate oligonucleotide primers have been designed for use in polymerase chain reaction (PCR) assays. nih.gov

These primers allow for the specific amplification and detection of the bamA gene from environmental samples, such as contaminated soils or microbial enrichment cultures. nih.gov The detection of this gene provides a tool to identify the presence of anaerobic bacteria capable of degrading aromatic compounds. nih.govresearchgate.net Studies have shown that the abundance of the bamA gene, quantified using techniques like quantitative PCR (qPCR), correlates positively with the degradation rates of monoaromatic compounds. researchgate.net Therefore, the bamA gene acts as a reliable molecular biomarker for assessing the intrinsic bioremediation potential of a contaminated site and for monitoring the efficacy of engineered bioremediation strategies. researchgate.net The use of such gene expression biomarkers is a valuable tool for assessing exposure to specific environmental pollutants and the biological response to them. nih.govredalyc.org

Table 2: Application of bamA Gene as a Functional Biomarker

| Feature | Description | Reference |

|---|---|---|

| Gene | bamA | nih.govresearchgate.net |

| Encoded Enzyme | 6-oxothis compound hydrolase | nih.gov |

| Function | Catalyzes hydrolytic ring cleavage of 6-oxothis compound. | researchgate.net |

| Application | Functional marker for detecting aromatic compound-degrading anaerobes. | nih.gov |

| Detection Method | Polymerase Chain Reaction (PCR) using degenerate primers based on conserved DNA regions. | nih.gov |

| Significance | Its presence and abundance correlate with the degradation of monoaromatic pollutants, enabling environmental monitoring. | researchgate.net |

Development of Microbial Systems for Biotransformation and Valorization of Aromatic Compounds

A thorough understanding of the metabolic pathways involving this compound is fundamental to the development of microbial systems for the biotransformation of aromatic compounds. These systems harness the catabolic capabilities of specialized microorganisms to convert toxic environmental pollutants into less harmful substances.

The biotransformation process relies on the series of enzymatic reactions that constitute the benzoyl-CoA pathway. By breaking down complex aromatic and alicyclic rings, microbes transform these recalcitrant compounds into central metabolic intermediates, such as acetyl-CoA. researchgate.net This conversion is the cornerstone of bioremediation technologies that utilize microbial consortia or isolated strains in engineered systems like bioreactors.

Furthermore, the transformation of environmental liabilities into core metabolites opens the door for valorization. While bioremediation focuses on detoxification, valorization aims to create valuable products from waste streams. The acetyl-CoA and other intermediates produced from the degradation of aromatic pollutants can be channeled by the microbial host into biosynthetic pathways to produce value-added products. These can include:

Biofuels: Intermediates can be directed towards the synthesis of fatty acids or alcohols.

Bioplastics: Acetyl-CoA is a precursor for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers.

Specialty Chemicals: The metabolic network can be engineered to produce other commercially valuable organic acids or compounds.

By leveraging the metabolic pathways that use this compound, it is possible to design and optimize microbial cell factories that not only clean up contaminated environments but also contribute to a circular bioeconomy by converting pollutants into sustainable bioproducts.

Emerging Research Directions and Unanswered Questions

Discovery of Novel Enzymes and Alternative Metabolic Routes

While core pathways for anaerobic aromatic degradation are established, the full enzymatic toolkit employed by microorganisms is still being uncovered. Research continues to reveal novel enzymes and alternative metabolic strategies for the synthesis and conversion of cyclohex-1-ene-1-carbonyl-CoA.

A significant area of discovery is in the degradation of alicyclic compounds like cyclohexane (B81311) carboxylic acid (CHC). In the phototrophic bacterium Rhodopseudomonas palustris, CHC is activated to its CoA-ester and then dehydrogenated to form this compound, which serves as a joint intermediate with the benzoate (B1203000) degradation pathway. nih.gov However, this is not a universal strategy. A novel pathway was identified in the iron-reducing bacterium Geobacter metallireducens, which also forms this compound from CHC but then utilizes an unusual 1,4-dehydrogenation step to produce cyclohex-1,5-diene-1-carboxyl-CoA. nih.govresearchgate.net This discovery suggests that the capacity to degrade CHC likely evolved from pre-existing aromatic compound degradation pathways and that different bacteria have devised distinct routes that converge on common intermediates. nih.govresearchgate.net

Further enzymatic diversity has been found in the fermenting bacterium Syntrophus aciditrophicus. This organism utilizes two specific FAD-containing acyl-CoA dehydrogenases in the late stages of cyclohexane carboxylate formation: a cyclohexanecarboxyl-CoA dehydrogenase that produces this compound, and a this compound dehydrogenase that converts it further. nih.govnih.govresearchgate.net The identification of these specialized enzymes highlights alternative routes that are not simply reversals of a single degradation pathway. nih.govnih.gov An open question remains whether the same ring-cleaving enzyme can function bidirectionally for both ring cleavage and formation under different metabolic conditions. d-nb.info

The very formation of this compound can differ between organisms. In most studied anaerobes, the central metabolite benzoyl-CoA is reduced by two electrons to cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govresearchgate.net However, in R. palustris, a variant of the benzoyl-CoA reductase enzyme catalyzes a four-electron reduction that yields this compound directly. csic.es The existence of such "ecoparalogs"—enzymes with similar functions adapted to different ecological niches or metabolic contexts—is an active area of investigation. nih.gov

Detailed Mechanistic Insights into Complex Enzymatic Reactions

Understanding the precise chemical mechanisms of the enzymes that transform this compound is a major frontier. These reactions often occur at very low redox potentials and involve unusual biochemistry. nih.gov

The key enzymes acting on this compound and its immediate precursors are typically acyl-CoA dehydrogenases containing a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.govresearchgate.net In S. aciditrophicus, the this compound dehydrogenase mediates the conversion of its substrate into cyclohexa-1,5-diene-1-carbonyl-CoA, which can then be further transformed into benzoyl-CoA. uniprot.org Characterization studies have shown that these enzymes can be highly specific. For example, the cyclohexanecarboxyl-CoA dehydrogenase from S. aciditrophicus is competitively inhibited by its product, this compound, suggesting a means of metabolic regulation. nih.govnih.gov

However, many mechanistic details remain elusive. The upstream reaction, the dearomatization of benzoyl-CoA, is a formidable biochemical challenge that proceeds through a Birch-like reduction mechanism. nih.gov Obtaining detailed structural information for these complex, often oxygen-sensitive enzymes, such as benzoyl-CoA reductase from mesophilic bacteria, has proven difficult, hindering a full understanding of their catalytic sites and mechanisms. csic.es Future research will likely rely on advanced techniques like cryo-electron microscopy and computational modeling, such as density functional theory (DFT), to illuminate the transition states and electron transfer processes that define these enzymatic reactions. diva-portal.org

Systems-Level Understanding of Metabolic Fluxes and Regulatory Networks

Beyond individual enzymes, a holistic understanding of how the metabolism of this compound is integrated into the cell's broader metabolic network is crucial. The advent of multi-omics—integrating transcriptomics, proteomics, and metabolomics—is providing unprecedented insight into the regulation of these pathways. asm.orgfrontiersin.org

Studies on organisms like Aromatoleum aromaticum reveal that the catabolic network is dynamically regulated in response to different aromatic growth substrates. asm.org Some degradation modules are highly specific, while others appear to be expressed more constitutively. asm.org For example, the genes for anaerobic toluene (B28343) degradation in Azoarcus sp. CIB are expressed only under anoxic conditions, demonstrating strict oxygen-dependent control. frontiersin.org

A significant unanswered question is how bacteria control the flow of metabolites (flux) through these interconnected pathways. Many organisms possess multiple, paralogous genes for certain enzymatic steps, but the specific conditions under which each is expressed are often unknown. nih.gov Transcriptional regulators are key players in this control. In Azoarcus sp. CIB, the MbdR regulator specifically controls the pathway for 3-methylbenzoate (B1238549) degradation in response to its cognate effector, 3-methylbenzoyl-CoA. nih.gov This highlights how bacteria evolve tailored regulatory systems to manage the degradation of specific compounds. nih.gov Understanding these complex regulatory circuits is essential for predicting microbial behavior in natural environments and for engineering them for biotechnological purposes. nih.govasm.org

Engineering Microbial Consortia for Optimized Anaerobic Degradation Processes

In nature, the degradation of complex organic compounds is often accomplished not by a single microbial species but by a consortium where different members perform specialized tasks. mdpi.comnih.gov This principle of "division of labor" is a major focus for bioremediation strategies. mdpi.com Engineering synthetic microbial consortia offers a powerful approach to optimize the degradation of pollutants that are metabolized via this compound. frontiersin.orgresearchgate.net

Research has shown that microbial consortia can achieve significantly higher degradation rates for pollutants like polycyclic aromatic hydrocarbons compared to individual strains. mdpi.comfrontiersin.org This enhanced performance stems from the ability to combine the metabolic capabilities of different organisms, creating more robust and efficient degradation pathways. nih.gov For instance, one species might perform the initial activation and ring reduction steps leading to this compound, while another could specialize in the subsequent ring cleavage and downstream metabolism.

The construction of these consortia can follow two main approaches: a "top-down" method that starts with a natural community and enriches for desired functions, or a "bottom-up" approach that assembles a synthetic community from well-characterized isolates. mdpi.com A major challenge and research goal is to move beyond trial-and-error and rationally design stable, high-performing consortia. frontiersin.orgresearchgate.net This requires a deep understanding of the metabolic interactions, nutrient exchanges, and syntrophic relationships that govern community dynamics and function. nih.gov

Thermodynamic Constraints and Energy Conservation in this compound Metabolism

The anaerobic degradation of stable compounds like aromatics and alicyclics is energetically challenging. oup.com Microorganisms must operate near the thermodynamic limit of life, and how they conserve enough energy to grow is a fundamental and often unanswered question. asm.orgkarger.com

A key area of emerging research is understanding how energy is conserved during the subsequent reactions, such as the dehydrogenation steps involving this compound. These redox reactions are potential sites for energy conservation through electron transport phosphorylation (ETP), where electron carriers like electron-transferring flavoproteins (ETFs) shuttle electrons to a membrane-bound respiratory chain, generating a proton motive force for ATP synthesis. asm.org However, in fermentative organisms like S. aciditrophicus, which lack external electron acceptors, the mechanisms are more enigmatic. One unresolved question is the potential role of electron bifurcation, a mechanism where a single exergonic oxidation is coupled to two separate endergonic reductions, in the energy metabolism of these pathways. karger.com Elucidating the thermodynamic landscape and energy-coupling sites within the this compound metabolic network is essential for understanding the ecological success of anaerobic degraders.

Q & A

Basic Question: How is cyclohex-1-ene-1-carbonyl-CoA detected and quantified in microbial cultures?

Methodological Answer:

Detection typically involves liquid chromatography-mass spectrometry (LC-MS) due to the compound’s high specificity and low abundance. For quantification, internal standards (e.g., isotopically labeled analogs) are used to normalize matrix effects. Enzymatic assays coupling its conversion to NADH/NADPH (via dehydrogenases) can also be employed, with spectrophotometric measurement at 340 nm . Sample preparation must account for CoA-thioester instability, requiring rapid quenching (e.g., cold methanol) and anaerobic handling to prevent oxidation.

Advanced Question: What experimental strategies resolve contradictions in metabolic flux data involving this compound?

Methodological Answer:

Contradictions often arise from incomplete pathway annotations or isotopic tracer dilution. To address this:

- Use 13C-tracing with positionally labeled substrates (e.g., [1-13C]-benzoate) to track carbon flow through the this compound node .

- Combine knockout strains (e.g., of this compound dehydrogenase) with metabolomic profiling to identify bypass routes .

- Validate enzyme kinetics in vitro under physiologically relevant conditions (pH, redox potential) to reconcile in vivo/in vitro discrepancies .

Basic Question: What enzymes catalyze the formation and degradation of this compound?

Methodological Answer:

- Formation : Cyclohexane-1-carbonyl-CoA is dehydrogenated by This compound dehydrogenase (EC 1.3.8.10), which requires FAD and electron-transfer flavoprotein (ETF) as a cofactor .

- Degradation : The compound is further metabolized by 6-hydroxythis compound dehydrogenase (EC 1.1.1.368) and 6-oxocyclohex-1-ene-carbonyl-CoA hydrolase (EC 3.7.1.21), forming intermediates for β-oxidation .

Advanced Question: How can structural analogs of this compound be designed to probe enzyme specificity?

Methodological Answer:

- Rational Design : Modify the cyclohexene ring (e.g., introduce methyl groups at C2/C3) to test steric effects in dehydrogenase binding pockets .

- Isosteric Replacement : Substitute the thioester moiety with phosphonate or sulfonate groups to assess electrostatic interactions .

- Activity-Based Profiling : Use click chemistry-enabled probes (e.g., alkyne-tagged CoA analogs) to capture enzyme-substrate complexes for proteomic analysis .

Basic Question: What are the key challenges in stabilizing this compound during extraction?

Methodological Answer:

- Instability Factors : Susceptibility to hydrolysis (pH-dependent) and oxidation (due to the conjugated enoyl-CoA structure).

- Mitigation Strategies :

Advanced Question: How does the electron-transfer flavoprotein (ETF) system influence the thermodynamics of this compound dehydrogenation?

Methodological Answer:

ETF’s redox potential (–0.219 V) drives the reaction equilibrium toward oxidation. Experimental approaches include:

- Potentiometric Titration : Measure midpoint potentials of ETF and the substrate under varying O2 tensions.

- Stopped-Flow Kinetics : Resolve electron transfer rates between FADH2 and ETF using UV-vis spectroscopy .

- Computational Modeling : Simulate ETF-substrate docking using molecular dynamics to identify critical residues for energy coupling .

Basic Question: What model organisms are used to study this compound metabolism?

Methodological Answer:

- Syntrophus aciditrophicus : A strict anaerobe for studying benzoate fermentation pathways .

- Rhodopseudomonas palustris : A phototroph used to investigate anaerobic aromatic compound degradation .

- Engineered E. coli : Express heterologous enzymes (e.g., EC 1.3.8.10) for pathway reconstitution studies .

Advanced Question: How can conflicting NMR and MS data on this compound adducts be resolved?

Methodological Answer:

- Multi-Technique Validation :

- Controlled Degradation Studies : Track adduct formation over time under defined conditions (pH, temperature) to identify artifacts .

Basic Question: What databases catalog this compound and related metabolites?

Methodological Answer:

- LMSD (LIPID MAPS) : Lists CoA derivatives (e.g., LMFA07050271) with structural and spectral data .

- KEGG : Provides pathway maps (e.g., ko00622 for benzoate degradation) and enzyme annotations (e.g., K19066) .

- MetaCyc : Documents metabolic reactions in Syntrophus aciditrophicus .

Advanced Question: What statistical frameworks are optimal for analyzing omics data linked to this compound pathways?

Methodological Answer:

- Multi-Omics Integration : Use weighted gene co-expression networks (WGCNA) to correlate transcript levels of EC 1.3.8.10 with metabolite abundances .

- Pathway Enrichment Tools : Apply MetaboAnalyst or Mummichog for untargeted metabolomics data mapped to KEGG pathways .

- Bayesian Modeling : Quantify uncertainty in flux balance analysis (FBA) when substrate channeling occurs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |